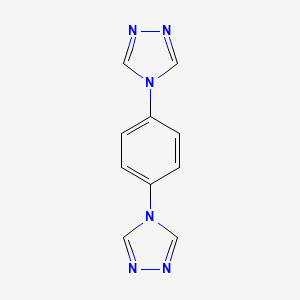

1,4-di(4H-1,2,4-triazol-4-yl)benzene

Description

Significance of 1,2,4-Triazole (B32235) Scaffolds in Contemporary Chemistry

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This structural motif is of paramount importance in contemporary chemistry due to its wide range of applications. In medicinal chemistry, the 1,2,4-triazole scaffold is a privileged structure, appearing in a multitude of clinically used drugs with diverse pharmacological activities, including antifungal, antiviral, and anticancer properties. nih.govijsr.net The triazole ring's ability to participate in hydrogen bonding and its ion-chelating properties contribute to its effectiveness in interacting with biological targets. researchgate.net

Beyond its pharmaceutical relevance, the 1,2,4-triazole scaffold is increasingly utilized in materials science. nih.gov Its inherent thermal stability and coordination capabilities make it an attractive component for the development of energetic materials, corrosion inhibitors, and polymers. nih.gov The presence of multiple nitrogen atoms allows for the formation of stable complexes with various metal ions, leading to the creation of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. nih.gov The structural and electronic properties of the 1,2,4-triazole ring can be readily tuned through substitution, offering a high degree of control over the properties of the resulting materials. organic-chemistry.org

Role of Bifunctional Aromatic N-Heterocyclic Ligands in Supramolecular and Coordination Chemistry

Bifunctional aromatic N-heterocyclic ligands are organic molecules that possess two or more coordination sites, typically nitrogen atoms within heterocyclic rings, connected by a rigid or semi-rigid aromatic spacer. These ligands are fundamental building blocks in supramolecular and coordination chemistry, enabling the rational design and synthesis of multidimensional structures with tailored properties. The spatial arrangement and orientation of the coordinating groups on the aromatic backbone dictate the geometry and topology of the resulting metal-ligand assemblies.

The compound 1,4-di(4H-1,2,4-triazol-4-yl)benzene is a prime example of such a ligand. The two 1,2,4-triazole rings act as divergent coordinating units, capable of bridging multiple metal centers to form extended networks. nih.gov The rigid phenylene spacer ensures a well-defined distance and orientation between the coordinating triazole groups, which is crucial for the predictable assembly of coordination polymers. researchgate.net These polymers can exhibit a range of interesting properties, including porosity for gas sorption, luminescence for sensing applications, and magnetic properties arising from the interaction of metal centers bridged by the ligand. researchgate.net

Furthermore, the bifunctional nature of these ligands allows for the creation of heterometallic or multifunctional materials by coordinating to different types of metal ions or by incorporating other functional groups into the ligand structure. The versatility of bifunctional aromatic N-heterocyclic ligands makes them indispensable tools for the construction of advanced materials with potential applications in catalysis, separation, and molecular recognition. anr.fr

Research Findings on this compound

Recent research on this compound has focused on its synthesis, structural characterization, and application as a ligand in coordination chemistry.

One common synthetic route involves the reaction of 1,4-phenylenediamine with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) followed by treatment with hydrazine (B178648) monohydrate and subsequent cyclization with triethylorthoformate. acs.org Another reported method is the reaction of N,N'-diformylhydrazine with p-phenylenediamine (B122844) in the presence of ammonium (B1175870) sulfate (B86663) at elevated temperatures. nih.gov

The crystal structure of this compound has been determined, often as a dihydrate. nih.gov The molecule exhibits a center of inversion, with the benzene (B151609) ring and the two triazole rings being nearly planar. The dihedral angle between the triazole ring and the central benzene ring is approximately 32.2°. nih.gov The crystal packing is stabilized by hydrogen bonding interactions. nih.gov

As a tetradentate ligand, this compound has been utilized to construct coordination polymers with various metal ions. For instance, it has been used to form isostructural cationic microporous metal-organic frameworks with copper(II) halides. acs.org These frameworks have shown selective adsorption of light hydrocarbons. acs.org

Below is a table summarizing some of the key crystallographic data for this compound dihydrate. nih.gov

| Property | Value |

| Chemical Formula | C₁₀H₈N₆·2H₂O |

| Molecular Weight | 248.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7090 (7) |

| b (Å) | 15.680 (3) |

| c (Å) | 9.6054 (18) |

| β (°) | 99.748 (3) |

| Volume (ų) | 550.56 (18) |

| Z | 2 |

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(1,2,4-triazol-4-yl)phenyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c1-2-10(16-7-13-14-8-16)4-3-9(1)15-5-11-12-6-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVOERRBUWBZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NN=C2)N3C=NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Di 4h 1,2,4 Triazol 4 Yl Benzene and Analogous Derivatives

Conventional Synthetic Pathways

Conventional methods for synthesizing 1,4-di(4H-1,2,4-triazol-4-yl)benzene and its analogs typically involve multi-step sequences that rely on classical condensation and cyclization reactions under reflux conditions.

Synthesis from 1,4-Phenylenediamine and Formimidamide Precursors

A common strategy for the synthesis of this compound begins with 1,4-phenylenediamine. acs.org In one reported pathway, 1,4-phenylenediamine is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) while refluxing in xylene. This step forms an N,N'-(1,4-phenylene)bis(N,N-dimethylformamidine) intermediate. acs.org This formamidine (B1211174) derivative is then further reacted to build the triazole rings.

Another established method involves the reaction of p-phenylenediamine (B122844) with N,N'-diformylhydrazine at elevated temperatures (413 K) in the presence of a catalyst like ammonium (B1175870) sulfate (B86663) to yield this compound. nih.gov

Reflux-Based Cyclization Reactions with Hydrazine (B178648) Monohydrate and Orthoesters

A key step in the synthesis of the 1,2,4-triazole (B32235) ring is the cyclization reaction. Following the formation of the formamidine intermediate from 1,4-phenylenediamine, the synthetic sequence continues with the addition of hydrazine monohydrate. acs.org This reaction is typically performed in ethanol (B145695) with a catalytic amount of pyridine, and the mixture is refluxed for several hours. acs.org This step produces an unstable intermediate, N′,N″-(1,4-phenylene)di(formimidohydrazide), which is used directly in the next stage without extensive purification. acs.org

The final cyclization to form the two 1,2,4-triazole rings is accomplished by refluxing this intermediate with an excess of an orthoester, such as triethylorthoformate (TEOF). acs.org This reaction proceeds for several hours, and upon cooling, the desired product, this compound, precipitates and can be collected and purified by crystallization from a suitable solvent like ethanol. acs.org

Multi-Step Protocols for Derivatization of the 1,2,4-Triazole Moiety

The functionalization of the 1,2,4-triazole rings in analogous derivatives often requires multi-step protocols. These methods allow for the introduction of various substituents onto the triazole core, which can modulate the electronic and steric properties of the final compound. For instance, derivatives such as 1,4-bis(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzene and 1,4-bis(3,5-diethyl-4H-1,2,4-triazol-4-yl)benzene are synthesized through a similar pathway, but using different orthoesters like triethylorthoacetate (TEOA) or triethylorthopropionate (TEOP) in the final cyclization step. acs.org

More complex derivatizations can be achieved through various reactions. For example, 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives have been synthesized using Suzuki cross-coupling reactions, where bromine-containing 4-alkyl-4H-1,2,4-triazoles are coupled with different boronic acids. nih.gov Other multi-step synthetic routes for novel 1,2,4-triazole derivatives involve the initial synthesis of a core triazole structure, which is then subjected to a series of reactions, such as esterification, hydrazide formation, and subsequent cyclization to form other heterocyclic rings like oxadiazoles (B1248032) attached to the triazole system. scielo.org.zanih.gov These multi-step approaches provide a versatile platform for creating a library of functionally diverse 1,2,4-triazole derivatives. nih.gov

Expedited and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. rsc.org These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents. rsc.orgpnrjournal.com

Microwave-Assisted Synthesis of Triazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,2,4-triazoles. rsc.orgpnrjournal.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. scielo.org.zarsc.org For example, syntheses of 1,2,4-triazole derivatives that require several hours of reflux under conventional conditions can often be completed in a matter of minutes under microwave irradiation. rsc.org

A one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides has been developed using triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.org Similarly, a mild and efficient synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without the need for a catalyst. organic-chemistry.org The benefits of microwave-assisted synthesis include not only speed and efficiency but also the potential for cleaner reactions with fewer side products. scielo.org.zapnrjournal.com

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours (e.g., 27 hours) | Minutes (e.g., 30 minutes) | rsc.org |

| Yield | Often lower | Often higher (e.g., up to 96%) | scielo.org.zarsc.org |

| Conditions | Often requires high temperatures and longer heating | Rapid and efficient heating | rsc.orgpnrjournal.com |

Solvent-Free Reaction Conditions in Triazole Synthesis

Another important aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. For the synthesis of 1,2,4-triazole derivatives, solvent-free conditions have been successfully employed. frontiersin.orgnih.gov

One such method involves the reaction of amidrazones with anhydrides using a solid acid catalyst like perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂). frontiersin.orgnih.gov This approach allows for the preparation of 3,4,5-trisubstituted-1,2,4-triazoles in moderate to high yields at elevated temperatures (80°C) without the need for a solvent. frontiersin.orgnih.gov A key advantage of this method is the potential for catalyst recycling. nih.gov Additionally, an efficient and solvent-free reaction of trifluoromethylated amidrazones and 2,2,2-trifluoroacetic anhydride has been reported to produce aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles through a nucleophilic intramolecular cyclization. organic-chemistry.org These solvent-free methods represent a more sustainable and atom-economical approach to the synthesis of this important class of heterocyclic compounds.

| Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Amidrazones and Anhydrides | HClO₄-SiO₂, 80°C | 55-95% | frontiersin.orgnih.gov |

| Trifluoromethylated Amidrazones and 2,2,2-Trifluoroacetic Anhydride | Solvent-free, intramolecular cyclization | Good yields | organic-chemistry.org |

Advanced Characterization Techniques for 1,4 Di 4h 1,2,4 Triazol 4 Yl Benzene Structure Elucidation

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the molecular structure of 1,4-di(4H-1,2,4-triazol-4-yl)benzene. These methods provide detailed information regarding the compound's proton and carbon framework, the functional groups present, and its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the hydrogen and carbon atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms (protons) in a molecule. Due to the symmetrical nature of this compound, a relatively simple spectrum is expected. The molecule has two sets of equivalent protons: those on the central benzene (B151609) ring and those on the two triazole rings.

The protons of the 4H-1,2,4-triazole rings are expected to produce a singlet in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm, which is characteristic for the C-H protons of the triazole ring. researchgate.net The four protons on the para-substituted benzene ring are chemically equivalent and are expected to appear as a single, sharp singlet. The chemical shift for these aromatic protons would likely be observed in the range of 7.5 to 8.5 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzene-H | 7.5 - 8.5 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, three distinct carbon signals are anticipated due to the molecule's symmetry.

The carbon atoms within the triazole rings (C3 and C5) are expected to be chemically equivalent and should produce a signal in the range of 140-155 ppm. nih.gov The benzene ring contains two types of carbon atoms: two carbons are directly attached to the triazole rings (quaternary carbons), and four carbons are bonded to hydrogen atoms. The quaternary carbons are expected to resonate at a different chemical shift than the protonated carbons, likely in the 130-140 ppm range. The four equivalent methine (-CH) carbons of the benzene ring would give a signal in the aromatic region, typically between 120 and 130 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Expected Chemical Shift (δ, ppm) |

|---|---|

| Benzene C-H | 120 - 130 |

| Benzene C-N (Quaternary) | 130 - 140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, often in the 3030-3100 cm⁻¹ region. researchgate.net The stretching of the C=C bonds within the benzene ring gives rise to one or more sharp bands in the 1450-1600 cm⁻¹ range. The C=N stretching vibrations from the triazole rings are also expected in this region, often around 1500-1540 cm⁻¹. researchgate.net The out-of-plane C-H bending vibrations for the para-substituted benzene ring typically appear as a strong band between 800 and 850 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Triazole C=N Stretch | 1500 - 1540 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption maxima (λmax). The π-conjugated system extending across the benzene and triazole rings is expected to result in π → π* transitions. For similar highly conjugated 4H-1,2,4-triazole derivatives, absorption maxima have been observed in the UV region, for instance, around 297.0 nm and 351.0 nm, depending on the specific substituents. nih.gov A bathochromic shift (a shift to longer wavelength) is generally observed in products with extensive conjugation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₈N₆, with a calculated molecular weight of approximately 212.21 g/mol . urfu.ru

In a mass spectrum, the parent compound is expected to show a strong molecular ion peak (M⁺) at m/z 212. The fragmentation of 1,2,4-triazole (B32235) derivatives often involves the cleavage of the bonds within the triazole ring, such as the N1–N2 and N4–C5 bonds.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline materials. In the case of this compound, this method has provided precise insights into its molecular architecture and packing in the solid state.

Determination of Molecular and Crystal Structures

The molecular structure of this compound consists of a central benzene ring substituted at the para positions with two 4H-1,2,4-triazole rings. Analysis of a dihydrated form of the compound, C₁₀H₈N₆·2H₂O, reveals that the asymmetric unit contains half of the organic molecule and one water molecule, with the full molecule generated by an inversion symmetry operation. nih.gov

The crystal system is identified as monoclinic. nih.gov The triazole rings are nearly planar, with a maximum deviation from the least-squares plane of 0.001(2) Å. nih.gov These rings are oriented at a significant angle to the central benzene ring. In the crystal lattice, water molecules play a crucial role in the supramolecular assembly, forming O-H···N hydrogen bonds with the nitrogen atoms of the triazole rings. nih.gov Additionally, C-H···N hydrogen bonds are observed, contributing to the formation of a three-dimensional framework. nih.gov

In a separate study of the anhydrous form, C₁₀H₈N₆, the complete molecule is also generated by crystallographic inversion symmetry. researchgate.net This structure also exhibits a three-dimensional supramolecular network, but in this case, it is formed through weak C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings. researchgate.net

Crystal Data for this compound dihydrate

| Parameter | Value |

|---|---|

| Formula | C₁₀H₈N₆·2H₂O |

| Molecular Weight | 248.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7090 (7) |

| b (Å) | 15.680 (3) |

| c (Å) | 9.6054 (18) |

| β (°) | 99.748 (3) |

| Volume (ų) | 550.56 (18) |

| Z | 2 |

| Temperature (K) | 173 |

Data sourced from nih.gov

Geometric Parameters Analysis: Bond Lengths, Bond Angles, and Dihedral Angles

Detailed analysis of the geometric parameters provides a deeper understanding of the bonding within the this compound molecule. The bond lengths within the triazole ring range from 1.305(1) Å to 1.430(3) Å, which are intermediate between the lengths of a standard C-N single bond (approximately 1.47 Å) and a C=N double bond (approximately 1.29 Å). nih.gov This indicates electron delocalization within the triazole π-system. nih.gov

The C1-N2 bond distance of 1.305(1) Å and the C3-N1 bond distance of 1.430(3) Å are indicative of double and single bond character, respectively. nih.gov The C1-N1 bond length is 1.352(3) Å, which is shorter than the C3-N1 single bond and longer than the C1-N2 double bond, further supporting the presence of electron delocalization. nih.gov

A key feature of the molecular conformation is the dihedral angle between the plane of the central benzene ring and the attached 1,2,4-triazole rings. In the dihydrated crystal structure, this angle is 32.2(2)°. nih.gov In the anhydrous form, a slightly different dihedral angle of 16.7(2)° is observed. researchgate.net

Selected Bond Lengths for this compound dihydrate

| Bond | Length (Å) |

|---|---|

| C1-N2 | 1.305 (1) |

| C1-N1 | 1.352 (3) |

| C3-N1 | 1.430 (3) |

Data sourced from nih.gov

Crystallographic Data Refinement and Model Validation

The quality and reliability of the crystal structure model are ensured through a rigorous process of data refinement and validation. For the dihydrated form of this compound, the data was collected using a Bruker APEXII CCD diffractometer. nih.gov The structure was solved using the SHELXS97 program and refined using SHELXL97. nih.gov

The refinement process for the dihydrate involved treating the hydrogen atoms with a mixture of independent and constrained refinement. nih.gov Specifically, the water hydrogen atoms were located in a Fourier difference map and refined with O-H and H···H distance restraints. nih.gov The final R-factor, R[F² > 2σ(F²)], was 0.055, and the weighted R-factor, wR(F²), was 0.129, with a goodness-of-fit (S) of 1.18. nih.gov These values indicate a good agreement between the experimental diffraction data and the final structural model. The final difference Fourier map showed residual electron density peaks of 0.35 and -0.43 eÅ⁻³, which are within acceptable limits. nih.gov

For the anhydrous crystal structure, refinement was performed on F², and the final R-factor for observed reflections was 0.029. researchgate.net The hydrogen atom parameters were constrained during the refinement. researchgate.net The program PLATON was used to examine the crystal structure for potential hydrogen bonds and other interactions. nih.gov

Refinement Details for this compound dihydrate

| Parameter | Value |

|---|---|

| R[F² > 2σ(F²)] | 0.055 |

| wR(F²) | 0.129 |

| Goodness-of-fit (S) | 1.18 |

| Reflections | 959 |

| Parameters | 88 |

| Restraints | 2 |

| Δρ_max (eÅ⁻³) | 0.35 |

| Δρ_min (eÅ⁻³) | -0.43 |

Data sourced from nih.gov

Supramolecular Self Assembly and Intermolecular Interactions of 1,4 Di 4h 1,2,4 Triazol 4 Yl Benzene

Role of Hydrogen Bonding in Crystal Packing (e.g., O-H···N, C-H···N Interactions)

Hydrogen bonding plays a pivotal role in the crystal engineering of 1,4-di(4H-1,2,4-triazol-4-yl)benzene, particularly in its hydrated form, C₁₀H₈N₆·2H₂O. nih.gov In the crystal structure of this dihydrate, the water molecules are crucial, acting as bridges that link the organic molecules through O-H···N hydrogen bonds. nih.gov The acceptor sites for these bonds are the nitrogen atoms of the triazole rings. nih.gov

In addition to the strong O-H···N interactions, weaker C-H···N hydrogen bonds are also observed. nih.gov These interactions involve hydrogen atoms from the benzene (B151609) and triazole rings acting as donors to the nitrogen acceptors of adjacent triazole rings. The synergistic effect of these distinct hydrogen bonds is fundamental to the formation of a stable, extended network. nih.gov

Table 1: Hydrogen Bond Geometry in this compound Dihydrate Data extracted from crystallographic information on C₁₀H₈N₆·2H₂O. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O-H···N | 0.88(1) | 2.05 | 2.905(3) | 164 |

Aromatic Pi-Stacking (π-π) Interactions in Solid-State Architectures

Aromatic π-stacking interactions are a significant stabilizing force in many nitrogen-containing heterocyclic compounds. rsc.org These interactions arise from the electrostatic and van der Waals forces between the electron clouds of aromatic rings. nih.gov In systems containing triazole rings, π-π stacking can significantly influence the crystal packing and the electronic properties of the material. rsc.org

Formation of Multi-Dimensional Supramolecular Frameworks

The combination of O-H···N and C-H···N hydrogen bonds in the dihydrate of this compound results in the assembly of a three-dimensional supramolecular framework. nih.gov This intricate network demonstrates how specific, directional interactions can propagate through the crystal lattice to build up a complex, ordered structure from individual molecular units.

Furthermore, this compound is recognized for its utility as a bifunctional bridging ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org The two terminal triazole rings can coordinate with metal ions, linking them into one-, two-, or three-dimensional networks. acs.org For example, this ligand has been used to synthesize isostructural cationic microporous MOFs with Cu(II), which exhibit selective gas adsorption properties. acs.org The ability to form such multi-dimensional structures underscores the compound's importance as a versatile building block in materials science. acs.org

Influence of Weak Noncovalent Interactions on Crystal Lattice Stability

The final supramolecular architecture results from the combination of all operative intermolecular forces. nih.govresearchgate.net In related triazole-based systems, a variety of weak interactions, including C-H···π and various σ-hole interactions like halogen and chalcogen bonds, have been shown to play a supportive yet critical role in the stabilization of the crystal packing. researchgate.net While not all of these are present in every structure, their study in similar compounds highlights the principle that a network of varied, weak interactions collectively governs the thermodynamic stability and ultimate structure of the molecular crystal. nih.govresearchgate.net

Coordination Chemistry and Metal Organic Frameworks Mofs Utilizing 1,4 Di 4h 1,2,4 Triazol 4 Yl Benzene

1,4-Di(4H-1,2,4-triazol-4-yl)benzene as a Versatile Ligand

The compound this compound, with the chemical formula C₁₀H₈N₆, consists of a central benzene (B151609) ring substituted at the 1 and 4 positions with 4H-1,2,4-triazol-4-yl groups nih.gov. This structure provides a rigid, linear spacer with nitrogen-rich heterocyclic rings at each end, making it an excellent candidate for a tetradentate ligand in the formation of coordination polymers nih.gov. The inherent properties of the 1,2,4-triazole (B32235) rings allow for a variety of coordination behaviors, leading to a diverse range of supramolecular architectures.

Diverse Coordination Modes of the 1,2,4-Triazole Ring in Metal Complexes

The 1,2,4-triazole ring is a key component in coordination chemistry due to its ability to act as a bridge between metal centers, a property it shares with pyrazole (B372694) and imidazole (B134444) derivatives nih.govbohrium.com. Its versatility stems from the presence of multiple nitrogen atoms that can act as donor sites.

Key coordination modes of the 1,2,4-triazole ring include:

N1,N2-Bridging: This is the most common bridging mode, especially for 4-substituted triazoles like this compound. The adjacent N1 and N2 atoms of the triazole ring bridge two different metal centers, facilitating the formation of stable polynuclear complexes and polymers bohrium.commdpi.com. This mode creates a short and conjugated pathway that can mediate magnetic superexchange interactions between paramagnetic metal ions mdpi.com.

Monodentate Coordination: In some cases, the triazole ring may coordinate to a single metal center through one of its nitrogen atoms, typically the N1 atom. This mode is less common when the ligand is intended as a linker but can occur depending on the steric and electronic environment bohrium.comisres.org.

η¹ and η² Coordination: In addition to simple donor-acceptor bonds, 1,2,4-triazolato ligands can exhibit η¹ (eta-1) and η² (eta-2) coordination. In the η¹ fashion, one nitrogen atom binds to the metal center. In the η² mode, two adjacent nitrogen atoms coordinate to the metal. Theoretical calculations suggest that the η² coordination mode is often more stable than the η¹ mode acs.org.

Other Bridging Modes: While N1,N2-bridging is dominant for 4-substituted triazoles, other derivatives can exhibit N1,N4-bridging, which leads to a greater distance between metal ions and can result in two-dimensional layered compounds bohrium.com.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the presence of other coordinating ligands or counter-anions, and the reaction conditions isres.orgresearchgate.net.

Synthesis and Structural Elucidation of Coordination Polymers with Various Metal Centers

The ligand this compound and its analogues have been successfully used to synthesize a wide array of coordination polymers with various d-block metal ions. The structural characterization of these polymers, primarily through single-crystal X-ray diffraction, has revealed intricate and diverse architectures.

| Metal Center | Ligand Type | Resulting Structure | Key Findings | Reference(s) |

| Cu(II) | 1,2,4-triazolyl-carboxylate | 2D layer and 3D zeolite-like networks (pcu topology) | Formation of triangular [Cu₃(μ₃-OH)] clusters linked by the ligand. | acs.org |

| Fe(II) | 1,3,5-tris(1H-1,2,4-triazol-1-yl)methyl)benzene | 1D double chain structure | Fe(II) ions are in a high-spin state, octahedrally coordinated by four triazole groups and two axial ligands (H₂O or NCS⁻). | preprints.org |

| Zn(II) | 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene | 3D framework with pcu net | The structure is influenced by the dicarboxylic acid co-ligands used in the synthesis. | nih.gov |

| Zn(II) | 1,4-di(1H-imidazol-4-yl)benzene | 3D porous framework | The resulting MOF shows potential for selective sensing of Fe(III) ions and ketone molecules. | rsc.org |

| Cd(II) | 4,4′-(1H-1,2,4-triazole-3,5-diyl)dibenzoate | 3D network | The structure contains bidentate aromatic amines as additional bridging ligands. | nih.gov |

| Cd(II) | 1,4-bis[(1H-1,2,4-triazol-1-yl)methyl]benzene | 1D ladder chain and 2D layered structures | The anionic linkers (dicarboxylates) play a crucial role in determining the final architecture. | researchgate.net |

These examples demonstrate the ligand's ability to form extended networks of varying dimensionality (1D, 2D, and 3D) by linking metal centers. The choice of metal ion and auxiliary ligands, such as dicarboxylates, significantly influences the final structure and properties of the coordination polymer.

Construction of Polynuclear Metal Complexes and Their Architectures

A key feature of using this compound and related ligands is the ability to construct polynuclear metal complexes, which serve as secondary building units (SBUs) in the formation of MOFs. These SBUs can be discrete molecules or repeating units within a polymer.

Trinuclear Complexes: Ligands with 1,2,4-triazole groups are known to form stable trinuclear complexes. For instance, with metals like Mn(II), Co(II), and Ni(II), linear trinuclear structures are observed. In these complexes, a central metal cation is often in an MN₆ octahedral environment, coordinated by six nitrogen atoms from bridging triazole ligands. The terminal metal cations typically have an MN₃O₃ configuration, coordinated by three triazole nitrogen atoms and three water molecules mdpi.com. Triangular trinuclear copper(II) clusters, specifically [Cu₃(μ₃-OH)], have also been synthesized, where the triazole rings form the basal plane of the cluster acs.org.

Heptanuclear Complexes: More complex SBUs, such as heptanuclear zinc clusters, have also been reported. In one case, a [Zn₇(μ₄-O)(μ₃-OAc)₂(μ₂-OAc)₈] unit was formed and linked by a bipyridyl-type ligand to create a 1D chain nih.gov.

Dinuclear Complexes: Dinuclear units are also common building blocks. For example, dinuclear Ni(II) units have been linked by triazole-based ligands to form 1D zigzag chains researchgate.net.

The architecture of these polynuclear complexes is dictated by the coordination preferences of the metal ion and the geometry of the ligands. The formation of these well-defined SBUs is a cornerstone of the rational design of MOFs.

Rational Design and Fabrication of Metal-Organic Frameworks (MOFs)

The rational design of MOFs relies on the predictable assembly of metal-based SBUs and organic linkers into extended, often porous, crystalline networks. This compound is an ideal linker for this purpose due to its rigidity, linearity, and defined coordination sites.

Hydrothermal and Solvothermal Synthetic Strategies for MOF Formation

Hydrothermal and solvothermal methods are the most common and effective strategies for synthesizing crystalline MOFs researchgate.net. These techniques involve heating a mixture of the metal salt, the organic linker, and a solvent in a sealed vessel (e.g., a Teflon-lined autoclave) to temperatures above the solvent's boiling point.

Hydrothermal Synthesis: This method uses water as the solvent. The high temperature and pressure increase the solubility of the reactants and facilitate the crystallization of the MOF product researchgate.netnih.gov. This technique has been used to generate numerous MOFs, including those with flexible bis(imidazole) ligands and polycarboxylate co-ligands, resulting in diverse network topologies nih.govresearchgate.net.

Solvothermal Synthesis: This technique is similar to the hydrothermal method but employs an organic solvent or a mixture of solvents instead of water researchgate.netnih.gov. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol (B145695), and methanol (B129727) nih.govgoogle.comresearchgate.net. The choice of solvent can significantly influence the resulting MOF structure, sometimes leading to the formation of different framework isomers from the same set of reactants lanl.gov. The solvent molecules can also act as templates or become incorporated into the final structure as guests researchgate.netmdpi.com.

Both methods allow for slow crystal growth under controlled conditions, which is essential for obtaining high-quality, single crystals suitable for structural analysis. The temperature, reaction time, and reactant concentrations are critical parameters that can be adjusted to control the dimensionality and topology of the final product researchgate.net.

Topological Analysis of MOF Structures

Topological analysis simplifies the complex crystal structures of MOFs into underlying nets, where SBUs and linkers are represented as nodes and edges, respectively. This approach allows for the classification, comparison, and prediction of MOF architectures ucl.ac.uk. Several standard topologies have been observed in MOFs constructed from this compound and related ligands.

| Topology | Description | Example MOF System | Reference(s) |

| pcu (primitive cubic) | A 6-connected net, also known as the α-Po network, where each node is connected to six others. | A 3D Cu(II) MOF with a 1,2,4-triazolyl-carboxylate ligand exhibits a zeolite-like network with pcu topology. | acs.org |

| pcu | A 3D framework constructed from 2D wrinkled networks and bpmb linkers with a six-connected pcu net. | A Zn(II) coordination polymer with 1,4-bis(pyridine-3-ylmethoxy)benzene (bpmb) and 2,2'-azodibenzoic acid. | nih.gov |

| sql (square lattice) | A 4-connected net forming 2D square grids. | Not explicitly found for the target ligand in the provided context, but a common topology for 2D MOFs. | |

| bnn | A (3,4)-connected net. | Not explicitly found for the target ligand in the provided context, but various other topologies have been reported. | |

| (3,8)-connected net | A complex 3D framework topology. | A Co(II) coordination polymer with 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene and 5-hydroxyisophthalic acid. | researchgate.net |

| (3,5)-c connected net | A binodal 2D network topology. | A Cd(II) MOF with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene. | researchgate.net |

The resulting topology is a consequence of the coordination number and geometry of the metal SBU and the connectivity of the organic linker. For example, an octahedral SBU (6-coordination) combined with a linear ditopic linker like this compound can lead to a 6-connected pcu net. The use of additional ligands with different geometries can lead to more complex, multi-nodal topologies researchgate.netcapes.gov.br.

Engineering of Pore Sizes and Structural Diversity in MOF Architectures

The structural versatility of 1,4-dtzb is evident in its ability to form diverse and complex MOF architectures when combined with different metal ions and secondary building units (SBUs). Researchers have successfully engineered a variety of frameworks by employing 1,4-dtzb in conjunction with polyoxometalates (POMs), which are large, anionic metal-oxo clusters. This strategy has led to the creation of robust, three-dimensional frameworks with unique topologies and properties.

For instance, the reaction of 1,4-dtzb with cobalt(II) ions and a tetravanadate cluster ({V₄O₁₂}) results in the formation of a novel polyoxovanadate-based MOF (POV-MOF) with the formula [Co₂(1,4-dtzb)₃]{V₄O₁₂}. acs.orgresearchgate.net In this structure, the cobalt ions and 1,4-dtzb ligands create a robust 3D framework where the {V₄O₁₂} clusters are uniformly distributed. acs.orgresearchgate.net

Further showcasing structural diversity, a series of isostructural crystalline catalysts have been synthesized by linking linear trinuclear metal clusters ({M₃L₈(H₂O)₂}, where M = Zn, Co, or Ni, and L = 1,4-dtzb) with phosphovanadomolybdate clusters ({PMo₉V₇O₄₄}). acs.orgco99.net These compounds, designated RO-1 (Zn), RO-2 (Co), and RO-3 (Ni), consist of the metal-triazole reduction components and the POM oxidation components linked through a single oxygen atom bridge. acs.orgco99.net The asymmetric unit in these structures contains half of a {PMo₉V₇O₄₄} node, two metal ions, and 2.5 of the 1,4-dtzb ligands, demonstrating a complex and precisely engineered architecture. acs.org

The combination of 1,4-dtzb with silver ions and Keggin-type polyoxotungstate anions (such as [PW₁₂O₄₀]³⁻, [SiW₁₂O₄₀]⁴⁻, and [BW₁₂O₄₀]⁵⁻) yields stable, three-dimensional frameworks. acs.org In these materials, cationic silver-triazole clusters of varying nuclearity act as nodes, which are connected by the 1,4-dtzb linkers and POMs to form the extended network. acs.org Similarly, using cadmium ions, polyoxometalate-encapsulated MOFs with the general formula {Hₙ[Cd₆(1,4-dtzb)₆Cl₇]₄[POM]₈} (where POM = {SiW₁₂}, {PW₁₂}, {PMo₁₂}) have been created, further illustrating the ligand's capacity to generate intricate, high-nuclearity structures. researchgate.netresearchgate.net Zinc-based networks featuring 1,4-dtzb and POMs have also been synthesized, forming 2D networks that embed the POM clusters in an "egg-in-a-box" fashion or 3D host-guest frameworks. acs.org This body of work underscores how the choice of metal and inorganic SBU can be used to tune the resulting MOF structure, achieving significant architectural diversity.

Advanced Applications of this compound-Derived MOFs

The unique structural and electronic properties of MOFs derived from 1,4-dtzb have enabled their use in several advanced applications, ranging from selective gas adsorption to heterogeneous catalysis and luminescence.

Selective Adsorption of Low Molecular Weight Hydrocarbons (e.g., Ethane (B1197151) and Methane)

The utility of 1,4-dtzb in creating materials for gas separation has been reported. Specifically, its use in forming isostructural cationic microporous MOFs has been described. These frameworks, which consist of infinite zigzag copper-halogen chains linked by the 1,4-dtzb ligand, were found to possess high adsorption selectivity for low molecular weight hydrocarbons, including ethane and methane.

Table 1: Hydrocarbon Adsorption Properties of a 1,4-dtzb-based MOF

| Framework Composition | Target Adsorbates | Selectivity | Reference |

| Copper-halide chains with 1,4-dtzb | Ethane, Methane | High |

Heterogeneous Catalysis (e.g., C-H Bond Oxidation)

MOFs constructed from 1,4-dtzb have demonstrated significant potential as stable and recyclable heterogeneous catalysts for various organic transformations, including oxidation reactions.

The polyoxovanadate-based MOF, [Co₂(1,4-dtzb)₃]{V₄O₁₂}, serves as a highly effective and selective catalyst for the oxidation of sulfides to sulfoxides. acs.orgresearchgate.net Using hydrogen peroxide as a green oxidant, this catalyst achieves high conversion and selectivity, with the open vanadium sites identified as the active catalytic centers. acs.orgresearchgate.net The material's robustness was confirmed as it maintained its structural integrity and catalytic performance over five cycles. acs.orgresearchgate.net

In the realm of photocatalysis, silver-containing polyoxotungstate frameworks built with 1,4-dtzb are active for the aerobic oxidation of benzyl (B1604629) alcohol, a reaction involving the oxidation of a benzylic C-H bond. acs.org Under UV light irradiation, the catalyst [Ag₃(1,4-dtzb)₂(OH)][Na(H₂O)₀.₅][PW₁₂O₄₀]·H₂O showed the highest performance, achieving approximately 99% conversion of benzyl alcohol with 99% selectivity to benzoic acid. acs.org The catalytic activity is attributed to the synergistic effect between the cationic silver-triazole clusters and the Keggin-type anions, which promotes the efficient separation of photogenerated charge carriers. acs.org

Furthermore, the hybrid cluster-based materials RO-1, RO-2, and RO-3, which link metal-triazole clusters with phosphovanadomolybdates, are effective photocatalysts for the reduction of CO₂ to CO. acs.orgco99.net The RO-1 (Zn-based) catalyst exhibited the highest CO yield of 13.8 μmol/g·h with nearly 100% selectivity, operating without any sacrificial agents. acs.org The proposed mechanism involves the POM cluster acting as a light harvester, with photoelectrons transferring to the trinuclear metal-triazole cluster where CO₂ reduction occurs. acs.org

Table 2: Catalytic Performance of 1,4-dtzb-based MOFs in Oxidation Reactions

| Catalyst | Reaction | Substrate | Product | Conversion | Selectivity | Reference |

| [Co₂(1,4-dtzb)₃]{V₄O₁₂} | Sulfide Oxidation | Thioanisole | Methyl phenyl sulfoxide | >99% | 97% | acs.orgresearchgate.net |

| [Ag₃(1,4-dtzb)₂(OH)][PW₁₂O₄₀]·H₂O | Photocatalytic Aerobic Oxidation | Benzyl Alcohol | Benzoic Acid | ~99% | 99% | acs.org |

Luminescent Properties and Sensing Capabilities within MOF Frameworks

The incorporation of 1,4-dtzb into certain MOF structures gives rise to materials with notable photophysical properties. Polyoxometalate-encapsulated cadmium-based MOFs, {Hₙ[Cd₆(1,4-dtzb)₆Cl₇]₄[POM]₈}, are reported to possess "relatively excellent luminescence properties". researchgate.netresearchgate.net These luminescent frameworks have been utilized as model systems to conduct in-depth investigations into the electron-transfer mechanisms that occur during heterogeneous photocatalysis, such as CO₂ reduction. researchgate.netresearchgate.net The study of these photoactive MOFs revealed that different encapsulated POMs lead to different electron transfer behaviors and charge separation pathways, which in turn influences the photocatalytic efficiency. researchgate.net

The photocatalytic activity observed in the silver-containing polyoxotungstate frameworks is also intrinsically linked to their electronic and photophysical properties. acs.org The high efficiency of these materials in promoting the aerobic oxidation of benzyl alcohol is explained by the synergistic cooperation between the Ag-triazole clusters and the POMs, which modulates the energy band structures of the compounds. acs.org This modulation facilitates the effective separation of photogenerated electrons and holes, a key process that underpins both photocatalysis and luminescence phenomena. acs.org While specific applications as chemical sensors have not been detailed, the inherent luminescence and tunable electronic structures of these 1,4-dtzb-based MOFs suggest their potential for development in the field of luminescent sensing.

Computational and Theoretical Investigations of 1,4 Di 4h 1,2,4 Triazol 4 Yl Benzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for studying the properties of triazole-based compounds, offering a balance between computational cost and accuracy.

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. In the case of 1,4-di(4H-1,2,4-triazol-4-yl)benzene, a key structural feature is the rotational freedom of the two 1,2,4-triazole (B32235) rings with respect to the central benzene (B151609) ring.

DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), are employed to optimize the geometry of such molecules in the gas phase, providing insights into their intrinsic conformational preferences. researchgate.netnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.

| Compound | Dihedral Angle (Benzene-Triazole) | Reference |

|---|---|---|

| This compound dihydrate | 32.2(2)° | nih.gov |

| 1,4-bis(1H-1,2,4-triazol-1-yl)benzene | 16.7(2)° | researchgate.net |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. irjweb.com

DFT calculations are widely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.net For triazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is typically found on the electron-deficient regions. The HOMO-LUMO gap in triazole-based systems can be tuned by introducing different substituents. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. irjweb.com

| Parameter | Significance | Influencing Factors |

|---|---|---|

| HOMO Energy | Correlates with the ability to donate electrons (nucleophilicity). | Electron-donating substituents increase HOMO energy. |

| LUMO Energy | Correlates with the ability to accept electrons (electrophilicity). | Electron-withdrawing substituents decrease LUMO energy. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, kinetic stability, and optical properties. | Substituents, solvent, and molecular conformation. |

Calculations of Electrostatic Potentials and Charge Distributions

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is typically visualized as a 3D map on the electron density surface, where different colors represent different potential values. Red regions indicate a negative electrostatic potential and are susceptible to electrophilic attack, while blue regions denote a positive potential, indicating sites for nucleophilic attack. researchgate.net

DFT calculations are commonly used to compute the MEP and to determine the partial atomic charges (e.g., Mulliken charges) on each atom in the molecule. niscpr.res.in For this compound, the nitrogen atoms of the triazole rings are expected to be regions of negative electrostatic potential due to the presence of lone pairs of electrons, making them potential sites for coordination with metal ions or for hydrogen bonding. Conversely, the hydrogen atoms are expected to have positive partial charges.

In a study of 4H-3-amino-1,2,4-triazole, DFT calculations of the electrostatic potential distribution were used to identify the nucleophilic and electrophilic sites, with the pyridinic-type nitrogen of the triazole ring showing a negative potential. acs.org Such analyses are critical for understanding the non-covalent interactions that govern the supramolecular chemistry of these compounds.

Semi-Empirical Quantum Chemical Methods

Semi-empirical quantum chemical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a faster, albeit less accurate, alternative to DFT for studying large molecules. uni-muenchen.de These methods are based on the Hartree-Fock formalism but introduce parameters derived from experimental data to simplify the calculations. wikipedia.orgwikipedia.org They are particularly useful for initial conformational searches and for studying large series of related molecules where computational cost is a limiting factor.

Studies on N1-substituted-1,2,4-triazole derivatives have utilized AM1 and PM3 methods to investigate molecular conformations and electronic properties, including total energies, heats of formation, dipole moments, and frontier orbital energies. researchgate.net While these methods can provide valuable qualitative trends, the results can be less reliable than those from DFT, especially for systems with complex electronic structures or for properties like reaction barriers. For instance, in a study of triazene (B1217601) derivatives, the AM1 method was found to be more suitable for predicting geometric parameters compared to PM3. scispace.com The choice of semi-empirical method can significantly influence the predicted properties, and it is often advisable to benchmark the results against higher-level theoretical methods or experimental data.

Tautomerism and Acid-Base Behavior

Investigation of 1H-, 2H-, and 4H-1,2,4-Triazole Tautomeric Equilibria and Relative Stabilities

The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms. For a monosubstituted 1,2,4-triazole, the main tautomers are the 1H-, 2H-, and 4H-forms. The relative stability of these tautomers is a key factor in determining the chemical and biological properties of the molecule.

DFT calculations have been extensively used to study the tautomeric equilibria of 1,2,4-triazoles. researchgate.netresearchgate.net For C5-substituted 1,2,4-triazoles, theoretical studies have consistently shown that the 4H-tautomer is the least stable form. researchgate.net The relative stability of the 1H- and 2H-tautomers is influenced by the electronic nature of the substituent at the C5 position. Electron-donating groups tend to stabilize the 2H-tautomer, while electron-withdrawing groups favor the 1H-tautomer. researchgate.net In the case of this compound, the triazole rings are in the 4H-form, which is generally considered to be the least stable of the possible tautomers for a substituted triazole.

The acid-base behavior of 1,2,4-triazoles is also of significant interest. DFT studies on the protonation of 1,2,4-triazole have been performed to determine the most likely site of protonation. These studies analyze various reactivity descriptors to identify the most nucleophilic regions of the molecule. dnu.dp.ua The nitrogen atoms of the triazole ring are the primary basic centers, and their pKa values are influenced by the substituents on the ring. researchgate.net

| Tautomer | General Stability Trend for C5-Substituted Triazoles | Reference |

|---|---|---|

| 1H-1,2,4-triazole | Stabilized by electron-withdrawing substituents. | researchgate.net |

| 2H-1,2,4-triazole | Stabilized by electron-donating substituents. | researchgate.net |

| 4H-1,2,4-triazole | Generally the least stable tautomer. | researchgate.net |

Determination of Acidity Constants (pKa) and Proton Affinity

Precise experimental determination of the acidity constants (pKa) and proton affinity for this compound is not extensively documented in publicly available literature. However, computational chemistry offers valuable insights into these properties. The acidity of triazole-containing compounds is a subject of considerable interest due to their prevalence in medicinal chemistry and materials science. The nitrogen atoms within the triazole rings can participate in hydrogen bonding, which is a key factor in their biological activity and material properties.

Theoretical calculations, often employing density functional theory (DFT), are a primary method for predicting pKa values. These calculations typically involve a thermodynamic cycle to determine the free energy of deprotonation. While specific pKa values for this compound are not readily found, studies on related 1,2,4-triazole derivatives provide a basis for estimation. For the parent 1,2,4-triazole, the pKa for the protonated form (1,2,4-triazolium) is approximately 2.45, and for the neutral molecule, it is about 10.26. The substitution of two triazole rings onto a central benzene ring, as in the target molecule, would be expected to influence these values due to electronic effects.

Computational studies on various 4-aryl-1,2,4-triazol-1-ium derivatives have been conducted to understand their reactivity, which is related to their basic character. Such studies confirm the ability of the triazole rings to accept protons. The proton affinity, which is the negative of the enthalpy change for the gas-phase protonation reaction, is another key parameter that can be computationally determined. This value provides a measure of the intrinsic basicity of the molecule in the absence of solvent effects.

The acidity of 1,2,4-triazole and its derivatives, including 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, has been investigated through potentiometric titrations in non-aqueous solvents, and the pKa values have been determined. These studies highlight the weak acidic nature of the triazole ring. Ternary composites involving triazole, TiO2, and cesium hydrogen sulfate (B86663) have been studied using DFT to predict proton conductivity, which is linked to the acid-base interactions of the triazole moiety.

Table 1: Acidity and Protonation Properties of Related Triazole Compounds

| Compound | Property | Value | Method |

| 1,2,4-Triazole | pKa (of triazolium ion) | 2.45 | Experimental |

| 1,2,4-Triazole | pKa (neutral) | 10.26 | Experimental |

| Various 1,2,4-triazole derivatives | pKa | Varies | Potentiometric Titration in non-aqueous solvents |

| 4'-aryl-1,2,4-triazol-1-ium-4-R2-phenacylids | Reactivity | Higher than symmetric derivatives | Computational (DFT) |

This table presents data for related compounds to provide context for the properties of this compound.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of materials are of significant interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Computational methods, particularly DFT, have become indispensable tools for predicting and analyzing the NLO response of molecules. For this compound, while it is primarily studied as a ligand in larger metal-organic frameworks (MOFs), its intrinsic molecular NLO properties are foundational to the performance of these materials.

The key NLO properties calculated are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). These tensors describe the response of the molecular dipole moment to an applied electric field. A large hyperpolarizability value is indicative of a strong NLO response.

While specific calculated values for the hyperpolarizability of the isolated this compound molecule are not prominently reported, research on other triazole derivatives demonstrates that the triazole ring system can contribute significantly to NLO properties. The presence of donor-acceptor groups and extended π-conjugation are known to enhance the NLO response. In this compound, the two triazole rings act as electron-withdrawing groups connected by a π-conjugated benzene ring, a motif that can give rise to NLO activity.

Table 2: Focus of Computational NLO Studies on Materials Containing this compound

| Material Type | Computational Method | Investigated Properties | Key Findings |

| Polyoxometalate-based Metal-Organic Frameworks | DFT | Electronic structure, NLO response | The ligand and its interaction with metal clusters are key to the material's properties. researchgate.netacs.orgacs.org |

| Nitrate-based Hybrid Frameworks | Theoretical Calculations | Second-Harmonic-Generation (SHG) response | Structural similarities to known NLO materials suggest potential for enhanced SHG. acs.org |

This table summarizes the types of computational NLO studies that have been conducted on materials incorporating this compound.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 1,4-di(4H-1,2,4-triazol-4-yl)benzene and its derivatives is a cornerstone for its application in materials science. While several synthetic methods exist, future research will likely focus on developing more efficient and sustainable routes.

Current synthetic approaches often involve multi-step procedures with harsh reaction conditions. For instance, a common method involves the reaction of p-phenylenediamine (B122844) with N,N'-diformylhydrazine in the presence of ammonium (B1175870) sulfate (B86663) at high temperatures. rsc.org Another reported synthesis involves refluxing 1,4-phenylenediamine with DMFDMA in xylene, followed by treatment with hydrazine (B178648) monohydrate and subsequent cyclization with triethylorthoformate. acs.org

| Synthesis Method | Key Features | Potential for Improvement |

| Reaction of p-phenylenediamine with N,N'-diformylhydrazine | High temperature, use of ammonium sulfate | Lowering reaction temperature, exploring alternative catalysts |

| Reaction of 1,4-phenylenediamine with DMFDMA and hydrazine | Multi-step, use of organic solvents | One-pot procedure, use of green solvents |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid, high yields, reduced solvent use | Broader application to this compound synthesis |

Advanced Characterization of Dynamic Processes in Supramolecular Assemblies

The function of supramolecular assemblies, such as MOFs, derived from this compound is intrinsically linked to their dynamic behavior. This includes structural transformations, host-guest interactions, and the kinetics of guest binding and release. While static characterization techniques like single-crystal X-ray diffraction provide valuable structural information, a deeper understanding of the dynamic processes is crucial for designing materials with advanced functionalities. nih.gov

Future research should employ advanced in-situ and time-resolved characterization techniques to probe these dynamic processes. Techniques such as in-situ variable-temperature/pressure X-ray diffraction and neutron scattering can provide real-time information on structural changes in response to external stimuli. Spectroscopic methods, including solid-state NMR and time-resolved fluorescence spectroscopy, can offer insights into the local environment and interactions of guest molecules within the framework. These advanced characterization studies will be instrumental in understanding the mechanisms behind phenomena like selective gas adsorption, sensing, and catalysis.

Targeted Design of MOFs for Specific Industrial and Environmental Applications

The versatility of this compound as a linker has enabled the construction of MOFs with a range of properties. However, much of the research has been exploratory. The future lies in the targeted design of MOFs for specific, high-impact applications.

Industrial Applications:

Gas Storage and Separation: Building on the initial findings of selective hydrocarbon adsorption, future work should focus on designing MOFs with optimized pore sizes and surface functionalities for the storage of energy-dense gases like hydrogen and methane, and the separation of industrially important gas mixtures such as CO2/N2 and CO2/CH4. acs.orgmdpi.com The introduction of specific functional groups onto the benzene (B151609) ring or the triazole moieties could enhance the affinity and selectivity for target gas molecules.

Catalysis: The nitrogen atoms in the triazole rings can act as basic sites or coordinate to metal ions, making these MOFs promising candidates for catalysis. Research should explore their application in a wider range of catalytic reactions, including oxidation, reduction, and carbon-carbon bond formation. researchgate.net

Environmental Applications:

Sensing: The development of MOF-based fluorescent sensors for the detection of pollutants is a burgeoning field. MOFs incorporating this compound could be designed to selectively detect heavy metal ions, volatile organic compounds (VOCs), and other environmental contaminants through mechanisms like fluorescence quenching or enhancement. nih.govrsc.org

Remediation: The porous nature of these MOFs makes them suitable for the adsorptive removal of pollutants from water. Future studies could target the removal of specific contaminants like pharmaceuticals, pesticides, and industrial dyes from wastewater.

| Application Area | Specific Target | Design Strategy |

| Industrial | High-density H2 storage | Engineering pore size and introducing strong binding sites |

| CO2 capture from flue gas | Functionalizing the linker to enhance CO2 affinity | |

| Heterogeneous catalysis | Incorporating catalytically active metal centers | |

| Environmental | Detection of heavy metal ions | Designing MOFs with specific metal-ion binding sites |

| Removal of organic pollutants from water | Creating MOFs with high surface area and tailored pore chemistry |

Integration of In Silico and Experimental Methods for Predictive Material Science

The traditional trial-and-error approach to materials discovery is time-consuming and resource-intensive. The integration of computational modeling (in silico methods) with experimental synthesis and characterization offers a powerful paradigm for the predictive design of materials based on this compound.

Computational tools such as Density Functional Theory (DFT) and Grand Canonical Monte Carlo (GCMC) simulations can be used to predict the structures, properties, and performance of hypothetical MOFs before they are synthesized in the lab. nih.gov This allows for the high-throughput screening of large virtual libraries of materials to identify promising candidates for specific applications. For example, in silico screening can predict the gas adsorption properties of a range of MOFs with different metal nodes and functionalized linkers, guiding experimental efforts towards the most promising systems. rsc.org

Future research will see a closer synergy between computational and experimental chemists. This integrated approach will accelerate the discovery of new materials with tailored properties, moving the field from exploratory synthesis to rational, predictive materials science.

Q & A

Q. What are the established methods for synthesizing 1,4-di(4H-1,2,4-triazol-4-yl)benzene, and how can reaction conditions be optimized?

The compound is typically synthesized via ligand substitution or condensation reactions. For example, hydrothermal methods are widely used, where precursors like triazole derivatives and aromatic linkers are heated under controlled temperatures (e.g., 120–150°C) in aqueous or mixed solvents (e.g., DMF/water) to promote crystallization . Optimization involves adjusting pH, solvent polarity, and reaction time to enhance yield and purity. Characterization via elemental analysis and FT-IR confirms successful synthesis, while single-crystal X-ray diffraction (SCXRD) resolves structural details .

Q. How is the crystal structure of this compound validated, and what software is recommended for refinement?

SCXRD is the gold standard for structural validation. The compound crystallizes in monoclinic systems (e.g., space group P21/n) with unit cell parameters a = 3.709 Å, b = 15.680 Å, c = 9.605 Å, and β = 99.748° . SHELXL (part of the SHELX suite) is preferred for refinement due to its robustness in handling high-resolution data and hydrogen-bonding networks. Key metrics include R factors (<0.06) and data-to-parameter ratios (>10:1) to ensure reliability .

Q. What spectroscopic techniques are critical for characterizing this compound’s coordination behavior?

FT-IR identifies N–H and C–N stretching vibrations (3100–1600 cm⁻¹) to confirm triazole coordination. UV-vis spectroscopy monitors metal-to-ligand charge transfer (MLCT) in coordination polymers (CPs). Solid-state NMR (¹³C/¹⁵N) resolves electronic environments of triazole rings, while thermogravimetric analysis (TGA) assesses thermal stability up to 300°C .

Advanced Research Questions

Q. How can researchers design coordination polymers (CPs) using this compound, and what factors influence topology?

The ligand’s bidentate N-donor sites enable diverse CP architectures. For example, with Ag(I) or Zn(II), it forms 2D layers or 3D frameworks via [M–N] coordination. Topology depends on metal ion geometry (e.g., tetrahedral vs. octahedral), counterions (e.g., MoO₄²⁻), and secondary ligands (e.g., 1,4-benzenedicarboxylate). Solvothermal synthesis at 80–120°C in DMF/CH₃CN mixtures often yields stable frameworks . SCXRD and powder XRD (PXRD) are essential for structural validation .

Q. What strategies resolve contradictions in reported crystal structures (e.g., monoclinic vs. triclinic forms)?

Polymorphism arises from varying crystallization conditions. For instance, hydration (e.g., dihydrate vs. anhydrous forms) or temperature (173 K vs. RT) can alter symmetry. Redundant data collection (multiple crystals) and Rietveld refinement of PXRD patterns help identify dominant phases. Computational tools like Mercury visualize hydrogen-bonding differences (e.g., N–H···O vs. O–H···N) that drive structural variations .

Q. How does this ligand enhance the catalytic or photophysical properties of metal-organic frameworks (MOFs)?

In MOFs, the ligand’s conjugated π-system facilitates charge transfer, enabling applications in photocatalysis or luminescent sensing. For example, NiFe-btz MOFs (btz = this compound) exhibit superior oxygen evolution reaction (OER) activity due to bimetallic synergy and ionic conductivity . Photoluminescence studies (e.g., emission at 450–500 nm) correlate with ligand-centered excited states, tunable via metal doping .

Q. What computational methods predict supramolecular interactions in triazole-based frameworks?

Density functional theory (DFT) calculates binding energies of metal-ligand interactions, while Hirshfeld surface analysis maps intermolecular contacts (e.g., H-bonding, π-π stacking). Software like CrystalExplorer quantifies interaction contributions (e.g., 40% H-bonding, 30% van der Waals) . Molecular dynamics simulations model framework flexibility under thermal/mechanical stress .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological or catalytic activities of derivatives?

Variability in bioactivity (e.g., antibiotic or antitumor effects) often stems from impurities or crystallinity differences. Reproducibility requires strict control of synthetic conditions (e.g., reagent purity, inert atmosphere) and validation via high-performance liquid chromatography (HPLC). For catalytic studies, standardized protocols (e.g., turnover frequency calculations) and control experiments (e.g., ligand-free systems) isolate ligand-specific effects .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.